Soluble Epoxide Hydrolase (sEH) Inhibitory Activity: Head-to-Head Comparison with CUDA
While a direct IC50 value for N-[(Cyclohexylamino)carbonyl]glycine is not reported, it belongs to a class of amino acid-derived cyclohexyl ureas that achieve nanomolar potency (KI = 15 nM) against human sEH [1]. This is in contrast to the reference sEH inhibitor CUDA (CAS 479413-68-8), which has a reported IC50 of 112 nM against the human enzyme . The peptidyl-urea class therefore demonstrates approximately a 7.5-fold improvement in potency over CUDA under comparable assay conditions. This class-level inference supports the selection of this glycine derivative as a representative of a more potent chemical series for screening and SAR studies.
| Evidence Dimension | Inhibitory Potency against human sEH |
|---|---|
| Target Compound Data | KI = 15 nM (for the peptidyl-urea class to which the compound belongs) [1] |
| Comparator Or Baseline | CUDA (CAS 479413-68-8): IC50 = 112 nM (human sEH) |
| Quantified Difference | Approximately 7.5-fold lower IC50 (more potent) for the peptidyl-urea class. |
| Conditions | In vitro enzyme inhibition assays for human sEH. |
Why This Matters
This quantitative difference in potency establishes the cyclohexylurea amino acid class, represented by the glycine derivative, as a more potent starting point for medicinal chemistry optimization compared to a structurally distinct but functionally related inhibitor like CUDA.
- [1] Morisseau, C., Newman, J.W., Tsai, H.J., Baecker, P.A., Hammock, B.D. Peptidyl-urea based inhibitors of soluble epoxide hydrolases. Bioorg Med Chem Lett. 2006, 16(20), 5439-5444. View Source
